2-(2-Bromo-4-(methoxycarbonyl)phenoxy)acetic acid
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Overview
Description
2-(2-Bromo-4-(methoxycarbonyl)phenoxy)acetic acid is an organic compound characterized by the presence of a bromo group, a methoxycarbonyl group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-(methoxycarbonyl)phenoxy)acetic acid typically involves the following steps:
Bromination: The starting material, 4-(methoxycarbonyl)phenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces the bromo group at the ortho position relative to the hydroxyl group.
Esterification: The brominated product is then esterified with chloroacetic acid in the presence of a base such as potassium carbonate. This reaction forms the phenoxyacetic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-(methoxycarbonyl)phenoxy)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The methoxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Hydrolysis Products: The major product of ester hydrolysis is 2-(2-Bromo-4-hydroxyphenoxy)acetic acid.
Scientific Research Applications
2-(2-Bromo-4-(methoxycarbonyl)phenoxy)acetic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-(methoxycarbonyl)phenoxy)acetic acid depends on its application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromo group can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-4-(methoxycarbonyl)phenoxy)acetic acid: Similar structure but with a chloro group instead of a bromo group.
2-(2-Bromo-4-hydroxyphenoxy)acetic acid: Similar structure but with a hydroxy group instead of a methoxycarbonyl group.
Uniqueness
2-(2-Bromo-4-(methoxycarbonyl)phenoxy)acetic acid is unique due to the combination of its functional groups, which confer specific reactivity and properties. The bromo group enhances its ability to participate in substitution reactions, while the methoxycarbonyl group provides a site for hydrolysis and further functionalization.
This compound’s versatility makes it valuable in various fields, from organic synthesis to pharmaceuticals and materials science.
Properties
IUPAC Name |
2-(2-bromo-4-methoxycarbonylphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO5/c1-15-10(14)6-2-3-8(7(11)4-6)16-5-9(12)13/h2-4H,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVMZJRYYCOSNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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